N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid
Description
N-Boc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a bicyclic amino acid derivative featuring a cyclopentane ring substituted with a 2-amino-2-methyl group and a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group protects the amino functionality, enhancing stability during synthetic processes. This compound’s rigid cyclopentane backbone and stereochemical configuration (±-cis) make it valuable in peptide synthesis, drug design, and materials science, where conformational restriction and stereoselectivity are critical .
Properties
IUPAC Name |
(1R,2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDUYHIMOWUHAF-UFBFGSQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid typically involves the protection of the amino group of cis-2-amino-2-methyl-cyclopentane-carboxylic acid using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for efficient mixing and temperature control, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as H-BEA zeolite, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization in peptide synthesis.
Key Findings :
-
Deprotection with TFA avoids racemization, making it ideal for chiral amino acid derivatives .
-
The resulting free amine is highly reactive, enabling participation in coupling or alkylation reactions.
Coupling Reactions
The carboxylic acid group undergoes activation for peptide bond formation, typically using carbodiimide-based reagents.
Mechanistic Insights :
-
HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the amine .
-
DIEA neutralizes the HCl byproduct, ensuring efficient coupling.
Esterification and Hydrolysis
The carboxylic acid can be converted to esters or regenerated via hydrolysis.
Applications :
-
Esterification improves solubility in organic solvents for subsequent reactions .
-
Hydrolysis under mild basic conditions avoids degradation of the cyclopentane ring.
Substitution at the Amino Group
After Boc deprotection, the free amine participates in nucleophilic substitution or acylation.
Stereochemical Considerations :
-
The cis configuration of the amino and methyl groups directs regioselectivity in substitution reactions .
Intramolecular Interactions and Conformational Analysis
The compound’s rigid cyclopentane ring and substituents influence its conformational preferences.
Comparative Reactivity Table
Scientific Research Applications
Chemical Properties and Structure
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid has the molecular formula C₁₂H₂₁NO₄ and features a cyclopentane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The Boc group serves as a protective moiety that allows for selective reactions without interfering with the amine's reactivity during peptide synthesis .
Peptide Synthesis
One of the primary applications of Boc-ACPC is in peptide synthesis. The Boc group protects the amine during the elongation of peptide chains, which is critical in preventing side reactions. Once the desired peptide sequence is assembled, the Boc group can be removed under mild acidic conditions, revealing a free amine that can participate in further reactions to form complex peptides.
Building Block for Organic Synthesis
Boc-ACPC serves as a valuable building block in organic synthesis due to its functional groups, which allow for various chemical transformations such as:
- Amide bond formation
- Esterification
- Alkylation
These reactions enable chemists to create more complex organic molecules tailored for specific applications.
Research has indicated that compounds structurally related to Boc-ACPC may interact with biological targets such as glutamate receptors. For instance, derivatives of this compound have shown potential as ligands for integrin receptors, which play significant roles in cell signaling and adhesion processes. Studies have demonstrated that cyclic peptidomimetics incorporating Boc-ACPC can exhibit nanomolar affinity for integrin receptors, suggesting their potential use in therapeutic applications .
Case Study: Integrin Ligands
A study published in 2020 highlighted the synthesis of cyclic RGD (Arg-Gly-Asp) peptides containing Boc-ACPC scaffolds. These compounds were evaluated for their binding affinity to integrin receptors αvβ3 and α5β1. The results showed that certain cyclic peptides exhibited competitive binding with IC50 values comparable to established ligands like Cilengitide, indicating their potential as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, such as forming peptide bonds or undergoing further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Boc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid with four related Boc-protected amino acid derivatives, focusing on structural features, physicochemical properties, synthesis, and applications.
Structural and Physicochemical Properties
Table 1: Key Properties of N-Boc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic Acid and Analogues
| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Melting Point (°C) | Purity | Structural Features |
|---|---|---|---|---|---|---|
| N-Boc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid | C₁₂H₂₁NO₄ | 243.30 | Not provided | Not reported | >95.0% | Cyclopentane, 2-amino-2-methyl, cis configuration |
| 1-N-Boc-aminocyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 35264-09-6 | 130–131 | >95.0% | Cyclopentane, 1-amino, no methyl substituent |
| (1S,4R)-N-Boc-1-aminocyclopent-2-ene-4-carboxylic acid | C₁₁H₁₇NO₄ | 227.25 | 151907-80-1 | 152 | 98% ee | Cyclopentene, 1-amino-4-carboxy, unsaturated ring |
| 1-(Boc-Amino)cyclopropanecarboxylic acid | C₉H₁₅NO₄ | 201.22 | 88950-64-5 | Not reported | >95.0% | Cyclopropane, 1-amino, smaller ring strain |
| (S)-N-Boc-2-Amino-4-methylpentyl cyanide | C₁₂H₂₁N₂O₂ | 225.31 | Not provided | Not reported | 98% | Linear chain, cyanide substituent, chiral center |
Key Observations:
- The unsaturated cyclopentene analogue introduces planarity, altering conjugation and steric interactions .
- Substituents: The 2-methyl group in the target compound enhances hydrophobicity (log P ~1.8 estimated) compared to 1-N-Boc-aminocyclopentanecarboxylic acid (log P ~1.3) .
- Stereochemistry : The (±)-cis configuration of the target compound contrasts with the enantiomerically pure (1S,4R)-cyclopentene derivative (98% ee), impacting biological target interactions .
Biological Activity
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a cyclic amino acid derivative that has garnered attention for its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological implications, and relevant case studies.
Structural Characteristics
This compound features a cyclopentane ring with an amino group and a carboxylic acid functional group. The presence of the tert-butyloxycarbonyl (Boc) protective group enhances its stability and makes it suitable for various chemical reactions, particularly in peptide synthesis. The molecular formula is CHNO, with a molecular weight of approximately 183.25 g/mol .
Antimicrobial Properties
Research indicates that derivatives of cyclic amino acids, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria at low concentrations (MIC values ranging from 1 to 5 µg/mL) . The mechanism of action is believed to involve interference with protein synthesis by mimicking natural amino acids, thereby inhibiting the function of aminoacyl-tRNA synthetases .
Neuropharmacological Effects
The compound has also been studied for its potential effects on the central nervous system. Similar cyclic amino acids have been shown to act as modulators of glutamate receptors, which are crucial in neurotransmission . Specifically, compounds like meso-cis ACPT have been identified as selective agonists for group III metabotropic glutamate receptors, suggesting that this compound may possess neuroactive properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclopentane ring and subsequent functionalization. The Boc protection strategy is widely employed to facilitate further reactions without compromising the amino group .
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclic structure with Boc protection | Potential antibiotic and neuroactive properties |
| cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid | Similar cyclic structure without Boc protection | Antibacterial activity against various pathogens |
| meso-cis ACPT | Contains multiple carboxylic groups | Selective agonist for metabotropic glutamate receptors |
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial properties of cyclic amino acids demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods, confirming its potential as an antibiotic agent .
Case Study 2: Neuropharmacological Screening
In another investigation into the neuropharmacological effects, this compound was tested for its interaction with glutamate receptors. The results indicated that it could modulate receptor activity, suggesting implications for treating neurological disorders .
Q & A
Q. What are the key steps to synthesize N-Boc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid with high stereochemical control?
- Methodological Answer : Begin with a cyclopentane scaffold functionalized at C2 with amino and methyl groups. Introduce the Boc (tert-butoxycarbonyl) protecting group using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃/DMF) to prevent side reactions. Optimize enantiomeric purity via chiral resolution techniques, such as enzymatic kinetic resolution or chiral HPLC. For racemic mixtures, consider diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives). Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR .
Q. Which analytical methods are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cis-methyl and amino groups via coupling constants and NOE correlations).
- Chiral HPLC : Employ Chiralpak® IG or AD-H columns with hexane/isopropanol gradients to assess enantiopurity.
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₂H₂₁NO₄, MW 243.30) and fragmentation patterns.
- Melting Point Analysis : Compare observed mp (e.g., 130–131°C) with literature values to detect polymorphic impurities .
Q. How can researchers prevent racemization during Boc deprotection in downstream applications?
- Methodological Answer : Use mild acidic conditions (e.g., 4M HCl/dioxane or TFA/DCM at 0°C) to cleave the Boc group without disturbing the stereochemistry. Avoid prolonged exposure to strong acids or bases. Monitor deprotection via FT-IR (loss of Boc carbonyl peak at ~1680 cm⁻¹) and quench the reaction immediately after completion .
Advanced Research Questions
Q. How to resolve contradictions in reported melting points or spectroscopic data for this compound?
- Methodological Answer : Discrepancies in physical properties (e.g., mp variations) may arise from polymorphic forms or residual solvents. Recrystallize the compound from ethyl acetate/hexane mixtures and analyze via differential scanning calorimetry (DSC) to identify thermal transitions. Cross-validate NMR data with computational models (e.g., DFT-based chemical shift predictions) to resolve spectral ambiguities .
Q. What strategies address conflicting stereochemical assignments in cyclopentane-based amino acids?
- Methodological Answer : Perform X-ray crystallography to unambiguously determine the absolute configuration. For flexible cyclopentane rings, use dynamic NMR (variable-temperature studies) to assess ring-flipping barriers and confirm substituent spatial arrangements. Compare experimental optical rotation values with density functional theory (DFT)-calculated data .
Q. How does the C2 methyl group influence conformational stability in peptide backbone integration?
- Methodological Answer : The methyl group restricts ring puckering, enhancing rigidity. Conduct molecular dynamics (MD) simulations to analyze backbone dihedral angles in model peptides. Experimentally, compare circular dichroism (CD) spectra of peptides incorporating methylated vs. non-methylated analogs to evaluate structural stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
